molecular formula C13H17N3O B14336477 N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide CAS No. 100705-51-9

N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide

Katalognummer: B14336477
CAS-Nummer: 100705-51-9
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: BCWYMKLESLJZIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide is an organic compound with a complex structure that includes a cyanobenzyl group and a dimethylamino propionamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide typically involves the reaction of alpha-cyanobenzyl chloride with 2-(dimethylamino)propionamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.

Analyse Chemischer Reaktionen

Types of Reactions

N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(alpha-Cyanobenzyl)phthalimide
  • Diethyl (alpha-cyanobenzyl)malonate
  • alpha-Cyanobenzyl chloride

Uniqueness

N-(alpha-Cyanobenzyl)-2-(dimethylamino)propionamide is unique due to its combination of a cyanobenzyl group and a dimethylamino propionamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

100705-51-9

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

N-[cyano(phenyl)methyl]-2-(dimethylamino)propanamide

InChI

InChI=1S/C13H17N3O/c1-10(16(2)3)13(17)15-12(9-14)11-7-5-4-6-8-11/h4-8,10,12H,1-3H3,(H,15,17)

InChI-Schlüssel

BCWYMKLESLJZIQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC(C#N)C1=CC=CC=C1)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.